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molecular formula C14H18N2O B3146550 9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one CAS No. 6029-43-2

9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one

Cat. No. B3146550
M. Wt: 230.31 g/mol
InChI Key: UZHDFTCCJFETLP-UHFFFAOYSA-N
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Patent
US04058529

Procedure details

19.2 Parts of 4-benzoyl-butyric acid and 9 parts of 1,3-propanediamine are heated for 21/2 hours at 150°-160°. The reaction mixture is cooled to about 60°, extracted with hot ethyl acetate and the solution obtained is clarified over charcoal. On concentrating, the reaction product precipitates and is purified by recrystallisation from ethyl acetate. The melting point of the 9a-phenyl-octahydro-6H-pyrido[1,2-a]pyrimidin -6-one of the formula ##STR34## obtained is 142.5°. The following compound is obtained in an analogous manner:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:15]([NH2:19])[CH2:16][CH2:17][NH2:18].C>>[C:2]1([C:1]23[CH2:9][CH2:10][CH2:11][C:12](=[O:14])[N:18]2[CH2:17][CH2:16][CH2:15][NH:19]3)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to about 60°
EXTRACTION
Type
EXTRACTION
Details
extracted with hot ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solution obtained
CONCENTRATION
Type
CONCENTRATION
Details
On concentrating
CUSTOM
Type
CUSTOM
Details
the reaction product precipitates
CUSTOM
Type
CUSTOM
Details
is purified by recrystallisation from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C12N(CCCN1)C(CCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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